molecular formula C14H14N2O3 B11983686 N'-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide

N'-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide

Katalognummer: B11983686
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: FYOSVRCALVWUKM-OQLLNIDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is a Schiff base compound derived from the condensation of 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. Schiff bases are known for their versatility and have been extensively studied for their wide range of biological activities and coordination chemistry applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain pure N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide involves its ability to form complexes with metal ions. The Schiff base moiety can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as inhibiting enzyme activity or disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to its furohydrazide moiety, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its ability to form stable complexes with metal ions and contributes to its biological activities .

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-9(11-5-3-4-6-13(11)17)15-16-14(18)12-7-8-19-10(12)2/h3-8,17H,1-2H3,(H,16,18)/b15-9+

InChI-Schlüssel

FYOSVRCALVWUKM-OQLLNIDSSA-N

Isomerische SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2O

Kanonische SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2O

Löslichkeit

32.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.